![molecular formula C21H17N3O B2384250 1-Phenyl-1H-indol-2,3-dion 3-[N-(2-Methylphenyl)hydrazon] CAS No. 303984-72-7](/img/structure/B2384250.png)
1-Phenyl-1H-indol-2,3-dion 3-[N-(2-Methylphenyl)hydrazon]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]” is a chemical compound with the molecular formula C14H9NO2 . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can contribute to the fragrances of some flowers .
Synthesis Analysis
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate haben vielversprechende antivirale Eigenschaften gezeigt. Zum Beispiel:
- Xue et al. synthetisierten 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate, wobei die Verbindung Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität gegen Influenza A zeigte .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten eine potente antivirale Aktivität gegen Coxsackie B4-Virus .
Antituberkulose-Aktivität
Forscher haben Indol-Derivate auf ihre Wirksamkeit gegen Tuberkulose (TB) untersucht. Besonders hervorzuheben sind:
- Isoindolin-1,3-dion-Derivate wurden auf ihre antituberkulose Aktivität untersucht .
- Molekulardokking-Simulationen deuten darauf hin, dass einige Derivate Tubulin hemmen, indem sie an der Colchicin-Bindungsstelle binden .
Entzündungshemmende und analgetische Eigenschaften
Benzothiazol-haltige Benzolsulfonamid- und Carboxamid-Derivate wurden auf ihre in vivo entzündungshemmenden und analgetischen Aktivitäten untersucht .
Weitere biologische Aktivitäten
Indol-Derivate beeinflussen auch verschiedene andere Bereiche, darunter:
Zusammenfassend lässt sich sagen, dass „1-Phenyl-1H-indol-2,3-dion 3-[N-(2-Methylphenyl)hydrazon]“ ein immenses Potenzial in verschiedenen biologischen Anwendungen bietet. Seine einzigartige Struktur und sein Pharmakophor machen es zu einer spannenden Verbindung für die weitere Erforschung in der Arzneimittelentwicklung und in therapeutischen Möglichkeiten. 🌟 .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that enables them to exhibit a broad spectrum of biological activities . The interaction often involves the formation of bonds with the active sites of the target molecules, leading to changes in their function .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
It is mentioned that the most potent derivatives of indole have acceptable pharmacokinetic profiles and are favorable for oral drug administration . This suggests that the compound could have good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects. These could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity .
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] in lab experiments is its ability to act as a ligand for metal ions and drugs. This property allows 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] to be used as a fluorescent probe for imaging, as well as a drug delivery vehicle. The primary limitation of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] can be time consuming and require specialized equipment.
Zukünftige Richtungen
The future of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is very promising, as it has a wide range of potential applications in scientific research. Possible future directions for 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] include further research into its ability to act as a fluorescent probe, as well as its ability to be used as a drug delivery vehicle. Additionally, further research into the synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] could lead to more efficient and cost-effective production methods. Other potential future directions include the use of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] in biochemistry, biotechnology, and medical applications.
Synthesemethoden
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is a relatively straightforward process. It involves the reaction of 1-phenyl-2,3-dihydro-1H-indole-2,3-dione (PID) with N-(2-methylphenyl)hydrazine in an organic solvent. The reaction is typically performed in anhydrous conditions, and yields a white solid which is then purified using silica gel chromatography. The resulting compound is 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone], which can then be used in further experiments.
Biochemische Analyse
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
3-[(2-methylphenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-9-5-7-13-18(15)22-23-20-17-12-6-8-14-19(17)24(21(20)25)16-10-3-2-4-11-16/h2-14,25H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKACBFRYXWNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


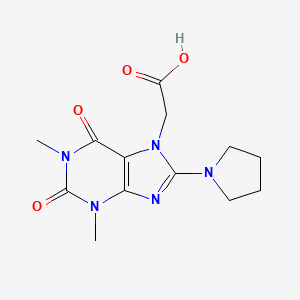

![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)
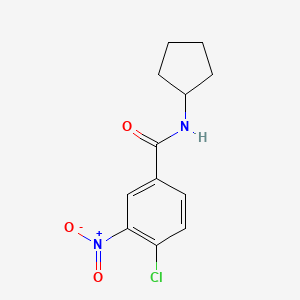
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2384180.png)
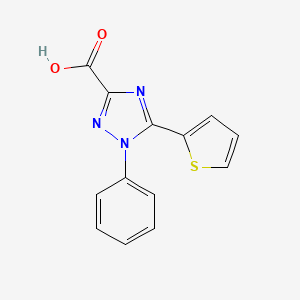
![3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2384182.png)
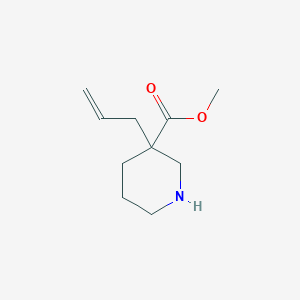

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2384186.png)
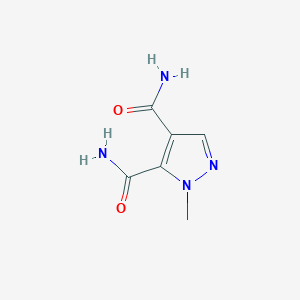
![2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2384188.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)